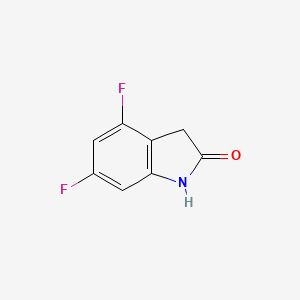

4,6-Difluorooxindole

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-difluoro-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO/c9-4-1-6(10)5-3-8(12)11-7(5)2-4/h1-2H,3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVFYSTJIJULFHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2F)F)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30611946 | |

| Record name | 4,6-Difluoro-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247564-57-4 | |

| Record name | 4,6-Difluoro-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4,6-Difluorooxindole: A Technical Guide for Researchers

Foreword: This document provides a comprehensive technical overview of 4,6-Difluorooxindole, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific molecule, this guide incorporates information from closely related oxindole derivatives to provide a predictive profile. All data presented should be considered in this context.

Chemical Identity and Physical Properties

This compound, with the systematic IUPAC name 4,6-difluoro-1,3-dihydro-2H-indol-2-one, is a derivative of oxindole featuring two fluorine atoms on the benzene ring. The precise Chemical Abstracts Service (CAS) number for this compound is not definitively available in public databases. PubChem has assigned it the Compound ID (CID) 21282037. A CAS number of 247564-57-4 has been associated with this compound, though it is not widely cited. For the closely related compound, 4,6-Difluoro-1H-indole-2,3-dione, the CAS number is 126674-93-9.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₅F₂NO | PubChem |

| Molecular Weight | 169.13 g/mol | PubChem |

| Exact Mass | 169.03392011 Da | PubChem |

| Appearance | Solid (Predicted) | N/A |

| Melting Point | Not Available | N/A |

| Boiling Point | Not Available | N/A |

| Solubility | Not Available | N/A |

| XLogP3 | 1.3 | PubChem (Computed) |

| Topological Polar Surface Area | 29.1 Ų | PubChem (Computed) |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed) |

| Hydrogen Bond Acceptor Count | 1 | PubChem (Computed) |

Spectroscopic Data (Predicted)

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~3.5 | s | H at C3 (CH₂) |

| ~6.7 | m | Aromatic H |

| ~7.0 | m | Aromatic H |

| ~8.5 | br s | NH |

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~36 | C3 |

| ~100-145 (with C-F coupling) | Aromatic Carbons |

| ~175 | C2 (C=O) |

Table 4: Predicted ¹⁹F NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| -110 to -130 | Aromatic Fluorines |

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Fragment |

| 169 | [M]⁺ |

| 141 | [M - CO]⁺ |

| 113 | [M - CO - CO]⁺ or [M - CO - HCN]⁺ |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not published in readily accessible literature. However, general methods for the synthesis of substituted oxindoles can be adapted. One common approach is the intramolecular cyclization of an N-substituted α-haloacetamide.

General Experimental Protocol for the Synthesis of Substituted Oxindoles (Adapted):

-

Preparation of the N-(3,5-difluorophenyl)-2-chloroacetamide precursor:

-

To a solution of 3,5-difluoroaniline in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) cooled in an ice bath, add an equimolar amount of a non-nucleophilic base (e.g., triethylamine, pyridine).

-

Slowly add chloroacetyl chloride (1 equivalent) dropwise to the cooled solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the N-(3,5-difluorophenyl)-2-chloroacetamide.

-

-

Intramolecular Friedel-Crafts Cyclization:

-

Add the N-(3,5-difluorophenyl)-2-chloroacetamide to a flask containing a Lewis acid catalyst (e.g., aluminum chloride, iron(III) chloride) in a high-boiling inert solvent (e.g., nitrobenzene, 1,2-dichloroethane).

-

Heat the mixture to a temperature typically between 80-140 °C for several hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and carefully quench by pouring it onto ice-water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the resulting solid by column chromatography or recrystallization to obtain this compound.

-

Biological Activity and Signaling Pathways

While no specific studies on the biological activity of this compound have been identified, the oxindole scaffold is a well-established pharmacophore present in numerous biologically active compounds. Substituted oxindoles are known to exhibit a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.

Potential Signaling Pathways Modulated by Oxindole Derivatives:

Many oxindole derivatives exert their biological effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation. Based on the literature for related compounds, this compound could potentially interact with pathways such as:

-

Kinase Signaling: Oxindoles are known to be potent inhibitors of various protein kinases, including receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, as well as intracellular kinases like Src and cyclin-dependent kinases (CDKs). Inhibition of these kinases can disrupt cancer cell proliferation and angiogenesis.

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth and survival and is often dysregulated in cancer. Some oxindole derivatives have been shown to inhibit components of this pathway, leading to apoptosis and cell cycle arrest.

Below is a generalized diagram illustrating a potential mechanism of action for an oxindole derivative targeting a receptor tyrosine kinase and the downstream PI3K/Akt/mTOR pathway.

Caption: Hypothesized signaling pathway targeted by this compound.

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and biological evaluation of a novel oxindole derivative like this compound.

An In-depth Technical Guide to the Physicochemical Properties of 4,6-Difluorooxindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Difluorooxindole is a fluorinated heterocyclic compound belonging to the oxindole family. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[1] As such, fluorinated scaffolds like this compound are of considerable interest in medicinal chemistry and drug discovery for the development of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the available physicochemical data for this compound, details on its synthesis, and a review of the biological activities and signaling pathways associated with related oxindole derivatives.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. It is important to note that while some properties have been computationally predicted, experimental data for several key parameters remain to be fully elucidated in the scientific literature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₅F₂NO | PubChem[2] |

| Molecular Weight | 169.13 g/mol | PubChem[3] |

| Appearance | Solid (predicted) | --- |

| Melting Point | No data available | --- |

| Solubility | Sparingly soluble in water (predicted) | --- |

| logP (octanol-water partition coefficient) | 1.0 (predicted) | PubChemLite[4] |

| pKa | No data available | --- |

| Topological Polar Surface Area | 29.1 Ų | PubChem[3] |

Synthesis of Difluorinated Oxindoles

General Experimental Protocol for Photochemical Synthesis of Difluorinated Oxindoles

This protocol describes a general method for the synthesis of difluorinated oxindoles from N-arylmethacrylamides and trifluoroacetates, which could potentially be adapted for the synthesis of this compound.

Materials:

-

N-arylmethacrylamide precursor

-

Ethyl trifluoroacetate

-

4-Methoxybenzenethiol (organophotocatalyst)

-

Sodium formate (HCO₂Na)

-

Potassium bicarbonate (KHCO₃)

-

Dimethyl sulfoxide (DMSO)

-

390 nm LED light source

Procedure:

-

To a reaction vessel, add the N-arylmethacrylamide (1 equivalent), ethyl trifluoroacetate (10 equivalents), 4-methoxybenzenethiol (0.20 equivalents), sodium formate (3.0 equivalents), and potassium bicarbonate (1.0 equivalent).

-

Add DMSO to achieve a concentration of 0.1 M.

-

The reaction is performed under an open-to-air atmosphere.

-

Irradiate the reaction mixture with a 390 nm LED light source.

-

Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, the product is isolated and purified using standard techniques such as column chromatography.

Note: This is a generalized protocol and would require optimization for the specific synthesis of this compound.

Logical Workflow for the Synthesis of Difluorinated Oxindoles

Caption: General workflow for the photochemical synthesis of difluorinated oxindoles.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, predicted mass spectrometry data is available.

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z |

| [M+H]⁺ | 170.04120 |

| [M+Na]⁺ | 192.02314 |

| [M-H]⁻ | 168.02664 |

| [M]⁺ | 169.03337 |

| [M]⁻ | 169.03447 |

Source: PubChemLite[4]

General Notes on Spectroscopic Characterization of Oxindoles:

-

¹H NMR: The proton NMR spectrum of an oxindole would be expected to show signals for the aromatic protons, the methylene (-CH₂-) protons at the 3-position, and the N-H proton. The chemical shifts and coupling constants of the aromatic protons would be influenced by the fluorine substituents.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon, the aromatic carbons (with C-F coupling), and the methylene carbon.

-

IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the carbonyl (C=O) group, typically in the range of 1680-1720 cm⁻¹, and a band for the N-H stretch, usually around 3200-3400 cm⁻¹. C-F stretching vibrations would also be present, typically in the 1000-1400 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of the oxindole core.

Biological Activity and Signaling Pathways of Oxindole Derivatives

While specific biological data for this compound is limited, the broader class of oxindole derivatives has been extensively studied and shown to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6][7][8]

Anticancer Activity

Many substituted oxindoles exhibit potent anticancer activity by targeting various cellular pathways.[8] One of the most well-known oxindole-based drugs is Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor. The oxindole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets.[5]

Potential Signaling Pathways Targeted by Oxindole Derivatives:

-

Kinase Inhibition: A primary mechanism of action for many anticancer oxindole derivatives is the inhibition of protein kinases.[9] These enzymes play crucial roles in cell signaling pathways that regulate cell proliferation, survival, and angiogenesis.

-

Apoptosis Induction: Some oxindole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[8][10] This can occur through various mechanisms, including the activation of caspases and modulation of the Bcl-2 family of proteins.

-

Cell Cycle Arrest: Oxindole compounds can also cause cell cycle arrest, preventing cancer cells from progressing through the cell division cycle.[8]

Diagram of a Generalized Kinase Inhibition Pathway

Caption: A simplified diagram illustrating the inhibition of a receptor tyrosine kinase signaling pathway by an oxindole derivative.

Anti-inflammatory and Analgesic Activity

Certain oxindole analogues have demonstrated significant anti-inflammatory and analgesic properties.[11][12] The mechanism of action is thought to involve the modulation of inflammatory pathways, potentially through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), or through interference with nitric oxide signaling.[12]

Conclusion

This compound represents a promising scaffold for the development of new chemical entities with potential therapeutic applications. While comprehensive experimental data on its physicochemical properties and biological activities are still emerging, the broader family of oxindole derivatives has a well-established history in medicinal chemistry, particularly in the field of oncology. Further research is warranted to fully characterize this compound and explore its potential as a lead compound in drug discovery programs. The synthetic methodologies and biological insights presented in this guide provide a foundation for researchers and scientists to build upon in their exploration of this intriguing molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C8H5F2NO | CID 21282037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5,6-Difluorooxindole | C8H5F2NO | CID 12585282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C8H5F2NO) [pubchemlite.lcsb.uni.lu]

- 5. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02217J [pubs.rsc.org]

- 6. Synthesis, Antimicrobial and Antioxidant Activity of Some Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Biological Evaluation of Oxindole Derivative as a Novel Anticancer Agent against Human Kidney Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Combination of an Oxindole Derivative with (−)-β-Elemene Alters Cell Death Pathways in FLT3/ITD+ Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. One-Step Synthesis of Chiral Oxindole-type Analogues with Potent Anti-inflammatory and Analgesic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4,6-Difluorooxindole: Structure and Molecular Formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Difluorooxindole, a fluorinated derivative of the oxindole heterocyclic scaffold, is a compound of increasing interest in medicinal chemistry and drug discovery. Its unique physicochemical properties, imparted by the presence of two fluorine atoms on the benzene ring, make it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the molecular structure, formula, and available physicochemical data for this compound. Due to the limited availability of specific experimental data in publicly accessible literature, this guide also incorporates predicted data and general principles of spectroscopic analysis relevant to this class of compounds.

Molecular Structure and Formula

This compound is a bicyclic aromatic heterocyclic organic compound. Its structure consists of a benzene ring fused to a pyrrolidin-2-one ring, with fluorine atoms substituted at positions 4 and 6 of the benzene ring.

Molecular Formula: C₈H₅F₂NO[1]

IUPAC Name: 4,6-difluoro-1,3-dihydroindol-2-one[1]

Synonyms: 4,6-difluoroindolin-2-one[1]

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 169.13 g/mol | PubChem |

| Monoisotopic Mass | 169.03392 Da | [1] |

| XlogP3-AA (Predicted) | 1.3 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

| Exact Mass | 169.033914 g/mol | PubChem |

| Topological Polar Surface Area | 29.1 Ų | PubChem |

| Heavy Atom Count | 12 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 194 | PubChem |

| Isotope Atom Count | 0 | PubChem |

| Defined Atom Stereocenter Count | 0 | PubChem |

| Undefined Atom Stereocenter Count | 0 | PubChem |

| Defined Bond Stereocenter Count | 0 | PubChem |

| Undefined Bond Stereocenter Count | 0 | PubChem |

| Covalently-Bonded Unit Count | 1 | PubChem |

| Compound Is Canonicalized | Yes | PubChem |

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and analysis of this compound are not widely published. However, general synthetic strategies for related fluorinated oxindoles can be adapted.

General Synthetic Approach

The synthesis of fluorinated oxindoles often involves the cyclization of a suitably substituted aniline derivative. A plausible synthetic route for this compound could involve the following conceptual steps:

Caption: Conceptual synthetic workflow for this compound.

Disclaimer: This is a generalized protocol and would require optimization of reaction conditions, including solvent, temperature, and reaction time.

Spectroscopic Data (Predicted and General)

Mass Spectrometry

Predicted mass spectral data for various adducts of this compound are available. These values are crucial for the identification of the compound in mass spectrometry-based analyses.

| Adduct | Predicted m/z |

| [M+H]⁺ | 170.04120 |

| [M+Na]⁺ | 192.02314 |

| [M-H]⁻ | 168.02664 |

| [M+NH₄]⁺ | 187.06774 |

| [M+K]⁺ | 207.99708 |

| [M+H-H₂O]⁺ | 152.03118 |

| [M+HCOO]⁻ | 214.03212 |

| [M+CH₃COO]⁻ | 228.04777 |

| [M]⁺ | 169.03337 |

| [M]⁻ | 169.03447 |

Data sourced from PubChem.[1]

NMR Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the methylene protons of the pyrrolidinone ring, as well as a signal for the N-H proton. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing fluorine atoms.

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants.

¹⁹F NMR: The fluorine NMR spectrum is anticipated to show two distinct signals for the two non-equivalent fluorine atoms at positions 4 and 6. These signals will likely appear as multiplets due to coupling with neighboring protons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3400 - 3200 (broad) |

| C=O Stretch (Amide) | 1710 - 1670 (strong) |

| C-F Stretch | 1250 - 1000 (strong) |

| Aromatic C=C Stretch | 1600 - 1450 (medium) |

| C-N Stretch | 1350 - 1200 (medium) |

Biological Activity and Signaling Pathways

Currently, there is a lack of specific published data on the biological activities and associated signaling pathways for this compound. However, the oxindole scaffold is a well-established pharmacophore found in numerous biologically active compounds, including kinase inhibitors. The introduction of fluorine atoms can modulate properties such as metabolic stability, binding affinity, and lipophilicity, suggesting that this compound and its derivatives could be promising candidates for drug discovery efforts targeting various biological pathways. Further research is required to elucidate the specific biological functions of this compound.

Conclusion

This compound is a synthetically accessible and medicinally relevant molecule. While a comprehensive experimental characterization is not yet available in the public domain, this guide provides a foundational understanding of its structure, molecular formula, and predicted physicochemical and spectroscopic properties. The information presented herein is intended to support researchers and scientists in their efforts to synthesize, characterize, and explore the therapeutic potential of this and related fluorinated oxindole derivatives. Further experimental investigation is warranted to fully elucidate the properties and biological activities of this promising compound.

References

Spectroscopic and Synthetic Profile of 4,6-Difluoroindolin-2-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for derivatives of 4,6-difluoroindolin-2-one, a class of compounds with significant potential in medicinal chemistry. Due to the limited availability of public spectroscopic data for the unsubstituted parent compound, this guide focuses on closely related, C3-substituted analogues, offering valuable insights for researchers working with this scaffold. The information presented is compiled from recent synthetic chemistry literature, providing a practical resource for compound characterization and methodological guidance.

Chemical Structure

IUPAC Name: 4,6-difluoroindolin-2-one Molecular Formula: C₈H₅F₂NO Molecular Weight: 169.13 g/mol CAS Number: 21282037

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of fluorinated organic molecules. The presence of fluorine atoms significantly influences the chemical shifts and coupling constants of nearby protons and carbons, providing a rich dataset for analysis. The following tables summarize representative ¹H, ¹³C, and ¹⁹F NMR data for a C3-substituted 4,6-difluoroindolin-2-one derivative.

Table 1: ¹H NMR Spectroscopic Data for a Representative 4,6-Difluoroindolin-2-one Derivative

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.31 – 7.27 | m | 1H | Aromatic CH |

| 7.18 | d, J = 2.1 Hz | 1H | Aromatic CH |

| 6.81 | d, J = 8.2 Hz | 1H | Aromatic CH |

| 4.16 – 4.05 | m | 2H | O-CH₂ |

| 3.24 | s | 3H | N-CH₃ |

| 2.90 – 2.71 | m | 2H | C3-CH₂ |

| 1.41 | s | 3H | C3-CH₃ |

| 1.27 | t, J = 7.1 Hz | 3H | O-CH₂-CH₃ |

Solvent: CDCl₃, Frequency: 600 MHz

Table 2: ¹³C NMR Spectroscopic Data for a Representative 4,6-Difluoroindolin-2-one Derivative

| Chemical Shift (δ) ppm | Assignment |

| 178.4 | C=O (C2) |

| 163.3 (t, JC-F = 32.1 Hz) | C-F |

| 141.9 | Aromatic C |

| 132.6 | Aromatic C |

| 128.5 | Aromatic C |

| 127.7 | Aromatic C |

| 124.3 | Aromatic C |

| 114.4 (dd, JC-F = 254.5, 249.6 Hz) | C-F |

| 109.4 | Aromatic C |

| 63.1 | O-CH₂ |

| 44.7 (d, JC-F = 5.9 Hz) | C3 |

| 41.1 (dd, JC-F = 24.7, 22.3 Hz) | C3-CH₂ |

| 26.6 | N-CH₃ |

| 25.4 | C3-CH₃ |

| 13.7 | O-CH₂-CH₃ |

Solvent: CDCl₃, Frequency: 151 MHz, ¹H Decoupled

Table 3: ¹⁹F NMR Spectroscopic Data for a Representative 4,6-Difluoroindolin-2-one Derivative

| Chemical Shift (δ) ppm | Multiplicity and Coupling Constant (J) |

| -103.7 | d, J = 266.9 Hz |

| -107.6 | d, J = 267.0 Hz |

Solvent: CDCl₃, Frequency: 376 MHz, ¹H Decoupled, Referenced to Hexafluorobenzene (δ –164.9)

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is a key technique for confirming the molecular formula of synthesized compounds.

Table 4: High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Found m/z |

| [M + H]⁺ | 390.1511 | 390.1512 |

Data corresponds to a C3-substituted derivative.

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the characteristic functional groups within the molecule.

Table 5: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2970 | Weak | C-H Stretch |

| 1761 | Medium | C=O Stretch |

| 1715 | Strong | C=O Stretch |

| 1099 | Strong | C-F Stretch |

| 754 | Strong | Aromatic C-H Bend |

Sample prepared as a neat oil or solid using an Attenuated Total Reflectance (ATR) accessory.

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of 4,6-difluoroindolin-2-one derivatives.

General Synthetic Procedure

A general photochemical approach for the synthesis of C3-substituted 4,6-difluoroindolin-2-one derivatives involves the reaction of an appropriate N-aryl methacrylamide with a trifluoromethylated compound in the presence of a photocatalyst.[1]

-

Reaction Setup: In a reaction vial equipped with a magnetic stir bar, combine the N-aryl methacrylamide, a base such as potassium bicarbonate (KHCO₃), and sodium formate (HCO₂Na).

-

Solvent and Reagents Addition: Add dry dimethyl sulfoxide (DMSO) as the solvent, followed by the trifluoromethylated reagent and the photocatalyst (e.g., 4-methoxythiophenol).

-

Photochemical Reaction: Seal the vial and irradiate with a purple LED lamp (λmax = 390 nm) for 24 hours with stirring. The reaction temperature should be maintained below 35 °C.[1]

-

Workup: After irradiation, quench the reaction with ice-cold water and extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.[1]

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired 4,6-difluoroindolin-2-one derivative.[1]

Spectroscopic Analysis Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve the purified product in deuterated chloroform (CDCl₃).

-

Data Acquisition: Record ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or 600 MHz for ¹H). ¹H chemical shifts are referenced to the residual solvent peak (CHCl₃ at δ 7.26 ppm). ¹³C chemical shifts are referenced to the solvent peak (CDCl₃ at δ 77.16 ppm). ¹⁹F NMR spectra are typically referenced to an external standard like hexafluorobenzene (δ -164.9 ppm).[1]

-

-

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent for electrospray ionization, such as acetonitrile/water.

-

Data Acquisition: Perform high-resolution mass spectrometry (HRMS) using an ESI source to obtain accurate mass measurements.[1]

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: For solid or oil samples, place a small amount directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Data Acquisition: Record the IR spectrum, typically over a range of 4000-400 cm⁻¹.[1]

-

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Biological Activity of Fluorinated Oxindole Derivatives

This guide provides a comprehensive overview of the diverse biological activities exhibited by fluorinated oxindole derivatives. The incorporation of fluorine into the oxindole scaffold often enhances metabolic stability, bioavailability, and binding affinity, making these compounds promising candidates for drug discovery.[1][2][3] This document details their anticancer, antimicrobial, antiviral, and enzyme inhibitory activities, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Biological Activities of Fluorinated Oxindole Derivatives

The oxindole core is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological properties.[4][5][6] Fluorination is a key strategy in drug design used to modulate a molecule's physicochemical properties, which can lead to improved potency and pharmacokinetic profiles.[2][3]

Anticancer Activity

Fluorinated oxindole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of protein kinases.[4][7]

Mechanism of Action: A primary mechanism of anticancer activity is the induction of apoptosis (programmed cell death).[4][8] Studies have shown that these compounds can trigger both intrinsic (mitochondrial) and extrinsic apoptotic pathways.[4][9] This is often characterized by the activation of caspases, cleavage of poly (ADP-ribose) polymerase-1 (PARP), and modulation of the Bcl-2 family of proteins.[10] Several spirooxindole derivatives have shown potent antiproliferative activity against breast, lung, colon, and prostate cancer cell lines.[7] For example, certain fluorinated isatin derivatives induce apoptosis by causing mitochondrial membrane dissipation and stimulating the production of reactive oxygen species in tumor cells.[8]

Quantitative Data: Anticancer Activity

| Compound Class | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |

| Fluorinated Isatin (3a) | K-562 (Leukemia) | 21.6 ± 1.8 | 5-Fluorouracil | 4.8 ± 0.5 | [8] |

| Fluorinated Isatin (3b) | K-562 (Leukemia) | 20.1 ± 1.2 | 5-Fluorouracil | 4.8 ± 0.5 | [8] |

| Fluorinated Isatin (3d) | K-562 (Leukemia) | 22.4 ± 1.5 | 5-Fluorouracil | 4.8 ± 0.5 | [8] |

| Fluorinated Isatin (3a) | MCF-7 (Breast) | 30.5 ± 2.1 | 5-Fluorouracil | 14.2 ± 1.1 | [8] |

| Fluorinated Isatin (3b) | MCF-7 (Breast) | 28.7 ± 1.6 | 5-Fluorouracil | 14.2 ± 1.1 | [8] |

| Fluorinated Isatin (3d) | A549 (Lung) | 25.4 ± 1.9 | 5-Fluorouracil | 19.5 ± 1.4 | [8] |

| Fluorinated Indole (34b) | A549 (Lung) | 0.8 | - | - | [11] |

| Spiro Oxindole (6) | MCF-7 (Breast) | 3.55 ± 0.49 | - | - | [12] |

| Spiro Oxindole (6) | MDA-MB-231 (Breast) | 4.40 ± 0.468 | - | - | [12] |

Antimicrobial and Antiviral Activity

Fluorine-containing heterocycles are core components of several approved antibiotic drugs.[11] Fluorinated indole and oxindole derivatives have shown promise as both antimicrobial and antiviral agents.

Antimicrobial Activity: A fluorinated analogue of a marine bisindole alkaloid demonstrated significant antimicrobial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[13][14] Notably, this compound also acted as an antibiotic adjuvant, reducing the minimum inhibitory concentration (MIC) of oxacillin by 256-fold against an MRSA strain, indicating a synergistic effect.[13][14]

Quantitative Data: Antimicrobial Activity

| Compound | Target Organism | MIC (µg/mL) | Citation |

| Fluorinated Bisindole (2) | S. aureus (MRSA) | 32 | [13] |

| Fluorinated Bisindole (2) | S. aureus (MSSA) | 16 | [13] |

Antiviral Activity: Fluorinated oxindoles have been investigated for their activity against a range of viruses, with notable success against Human Immunodeficiency Virus-1 (HIV-1).[1][15] Some derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), while others inhibit Tat-mediated viral transcription.[1][15]

Quantitative Data: Antiviral Activity

| Compound Class | Target Virus | Activity Metric | Value | Citation |

| Fluorinated Indole-Carboxamide (20h) | HIV-1 WT | ED50 | 0.5 nM | [1] |

| 3-Oxindole-2-Carboxylate (6f) | HIV-1 | IC50 | 0.4578 µM | [15] |

| Fluorinated Indole (24d) | HIV-JRFL | EC50 | 20 nM | [1] |

| 5-Fluoroindole-thiosemicarbazide (27b) | Coxsackie B4 | EC50 | 0.4 µg/mL | [1] |

| Fluorinated Nucleoside (FTC) | HIV-1 | EC50 | 0.009–1.5 µM | [16] |

Enzyme Inhibitory Activity

The oxindole scaffold is also effective for designing enzyme inhibitors. A series of 5-fluoro-2-oxindole derivatives were synthesized and evaluated as potential α-glucosidase inhibitors, which are important targets for managing type 2 diabetes.[2][17]

Mechanism of Action: These compounds inhibit α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose.[2] By blocking this enzyme, they can delay carbohydrate digestion and lower postprandial blood glucose levels.[2] Kinetic studies revealed that the most potent compounds acted as reversible, mixed-type inhibitors.[17][18]

Quantitative Data: α-Glucosidase Inhibitory Activity

| Compound | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |

| 5-Fluoro-2-oxindole (3f) | 35.83 ± 0.98 | Acarbose | 569.43 ± 43.72 | [2][17] |

| 5-Fluoro-2-oxindole (3d) | 49.89 ± 1.16 | Acarbose | 569.43 ± 43.72 | [17] |

| 5-Fluoro-2-oxindole (3i) | 56.87 ± 0.42 | Acarbose | 569.43 ± 43.72 | [17][18] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of fluorinated oxindole derivatives.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19][20] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[19][20]

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well and incubate for 24 hours at 37°C.[21][22]

-

Compound Treatment: Aspirate the old media and add 100 µL of fresh media containing various concentrations of the test compound (fluorinated oxindole derivative) to the wells. Include a vehicle control (e.g., DMSO) and a blank (media only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[21]

-

MTT Addition: Remove the treatment media. Add 50 µL of serum-free media and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[20] Incubate at 37°C for 3-4 hours.[20][21]

-

Formazan Solubilization: Carefully aspirate the MTT solution. Add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.[20][21]

-

Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[19] Read the absorbance at 570-590 nm using a microplate reader.[19][22]

-

Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle control.

Apoptosis Detection (Western Blot Analysis)

Western blotting is a powerful technique to detect and quantify specific proteins involved in the apoptosis signaling cascade.[10] Key markers include cleaved caspases (e.g., Caspase-3, -8, -9) and cleaved PARP.[10][23]

Protocol:

-

Cell Lysis: After treating cells with the test compound, wash them with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[9]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2) overnight at 4°C.[9]

-

Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

-

Detection: Wash the membrane again with TBST. Add an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imaging system or X-ray film.[9]

-

Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).[9]

Kinase Inhibition Assay (Luminescence-Based)

This assay measures the activity of a specific protein kinase and its inhibition by test compounds. A common method quantifies the amount of ATP remaining after the kinase reaction; a lower ATP level corresponds to higher kinase activity.[24]

Protocol:

-

Assay Plate Preparation: Add the fluorinated oxindole derivative at various concentrations to the wells of a 384-well plate. Include a vehicle control (DMSO) for 100% activity and a "no kinase" control for 0% activity.[24]

-

Kinase Reaction:

-

Signal Detection:

-

Data Acquisition: Measure the luminescence intensity of each well using a plate reader.[24]

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by plotting percent inhibition against the logarithm of the compound concentration.[26]

Visualizations: Workflows and Signaling Pathways

Diagrams generated using Graphviz to illustrate key processes and relationships.

Caption: Experimental workflow for anticancer drug discovery.

References

- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Biological Evaluation of Oxindole Derivative as a Novel Anticancer Agent against Human Kidney Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxindole and its derivatives: A review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 11. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01387E [pubs.rsc.org]

- 12. Evaluation of oxindole derivatives as a potential anticancer agent against breast carcinoma cells: In vitro, in silico, and molecular docking study [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Identification of 3-Oxindole Derivatives as Small Molecule HIV-1 Inhibitors Targeting Tat-Mediated Viral Transcription [mdpi.com]

- 16. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. MTT assay protocol | Abcam [abcam.com]

- 20. broadpharm.com [broadpharm.com]

- 21. bds.berkeley.edu [bds.berkeley.edu]

- 22. MTT Assay [protocols.io]

- 23. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. sigmaaldrich.com [sigmaaldrich.com]

- 26. reactionbiology.com [reactionbiology.com]

4,6-Difluorooxindole: A Technical Guide to Safety and Handling

Disclaimer: No specific Safety Data Sheet (SDS) for 4,6-Difluorooxindole was publicly available at the time of this writing. This guide is based on the safety profiles of structurally similar compounds, including other fluorinated aromatic molecules, and established principles of laboratory safety. Researchers, scientists, and drug development professionals are strongly advised to conduct a thorough, compound-specific risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling this compound.

This technical guide provides essential safety and handling information for this compound (C₈H₅F₂NO), a compound of interest for researchers in drug development and organic synthesis. Due to the lack of specific toxicological data, a cautious approach is mandatory.

Hazard Identification

Based on analogous fluorinated compounds, this compound should be treated as a hazardous chemical. Potential hazards may include skin, eye, and respiratory tract irritation. Similar compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[1][2]

1.1. GHS Classification (Anticipated)

While a specific GHS classification for this compound is not available, the classifications of structurally related compounds suggest the potential for similar hazards.

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | Harmful if swallowed.[1][2] |

| Acute Toxicity, Dermal | Harmful in contact with skin.[1][2] |

| Acute Toxicity, Inhalation | Harmful if inhaled.[1][2] |

| Skin Corrosion/Irritation | Causes skin irritation.[3] |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[4] |

| Specific Target Organ Toxicity | May cause respiratory irritation.[4] |

1.2. Potential Health Effects

-

Eye: May cause serious eye irritation or damage.[4]

-

Skin: May cause skin irritation.[3] Harmful if absorbed through the skin.[1][2]

-

Inhalation: May cause respiratory tract irritation.[4] Harmful if inhaled.[1][2]

1.3. Potential Physical and Chemical Hazards

The compound is a solid.[3] During handling, fine dust may be generated, which could pose a dust explosion hazard if enriched in the presence of an ignition source.[5] Hazardous decomposition products upon combustion may include carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF).[6][7]

Experimental Protocols: Safe Handling and Storage

Adherence to strict experimental protocols is critical to minimize exposure and ensure a safe laboratory environment.

2.1. Engineering Controls

-

All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][8]

-

Use a local exhaust ventilation system to control dust at the source.

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][6]

2.2. Handling Procedures

-

Avoid all personal contact, including inhalation of dust.[4]

-

Wear appropriate personal protective equipment (PPE) as detailed in Section 3.

-

Avoid dust formation.[6][9] Use dry clean-up procedures such as sweeping or vacuuming; avoid generating dust clouds.[4]

-

Wash hands and any exposed skin thoroughly after handling.[6][7]

-

Do not eat, drink, or smoke in areas where the chemical is handled, stored, or processed.[1][5]

2.3. Storage

-

Keep container tightly closed to prevent moisture ingress.[9]

-

Store away from incompatible materials such as strong oxidizing agents.[6][9]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory for handling this compound. The following table outlines recommended equipment based on guidelines for similar hazardous chemicals.[8]

| Body Part | Protective Equipment | Recommended Material/Standard |

| Eyes/Face | Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash-prone operations. | Equipment should conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[6][8][10] |

| Skin | Chemical-resistant gloves. A lab coat or chemical-resistant apron is required. | Nitrile or butyl rubber gloves are recommended.[8][11] Inspect gloves for integrity before each use.[1] |

| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if ventilation is inadequate or if irritation is experienced. | Use a respirator with a particulate filter for solid compounds.[5][6] The choice of respirator will depend on the concentration and quantity of the substance being handled. |

First-Aid and Emergency Procedures

4.1. First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[6] If symptoms persist, call a physician or poison control center.[4][7] If not breathing, give artificial respiration.[2][6] |

| Skin Contact | IF ON SKIN: Wash with plenty of soap and water for at least 15 minutes.[6][9] Remove contaminated clothing and wash it before reuse.[3] If skin irritation persists, seek medical advice/attention.[3][9] |

| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes.[6][7] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[7][9] Get immediate medical attention.[2] |

| Ingestion | IF SWALLOWED: Rinse mouth.[1] Do NOT induce vomiting.[2][6] Call a POISON CENTER or doctor/physician if you feel unwell.[6] |

4.2. Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation.[6] Evacuate unnecessary personnel. Avoid breathing dust and contact with skin and eyes.[4] Wear appropriate PPE.

-

Containment and Clean-up: Sweep up the material, avoiding dust generation, and shovel it into a suitable, labeled container for disposal.[6][9] After material pickup is complete, wash the spill area.

-

Environmental Precautions: Prevent the product from entering drains, sewers, or waterways.[6]

4.3. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[6]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides, carbon oxides, and hydrogen fluoride.[6][7][9]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][9]

Disposal Considerations

Chemical waste must be disposed of in accordance with all applicable local, state, and federal regulations.[8] Dispose of contents and container to an approved waste disposal plant.[1][6] Do not release into the environment.[6]

Visualization of Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of a chemical powder like this compound in a research setting.

Caption: Workflow for the safe handling of this compound.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. chemos.de [chemos.de]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. benchchem.com [benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. americanchemistry.com [americanchemistry.com]

- 11. PPE for SF₆ Gas By-Products | Safety Guide for Technicians [dilo.com]

Commercial Suppliers and Research Applications of 4,6-Difluorooxindole: A Technical Guide

For researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics, 4,6-Difluorooxindole has emerged as a significant building block in medicinal chemistry. Its unique structural features, conferred by the presence of two fluorine atoms on the oxindole core, offer advantageous properties such as enhanced metabolic stability and binding affinity to target proteins. This technical guide provides an in-depth overview of the commercial availability of this compound, alongside a summary of its applications in research, with a focus on its role in the development of kinase inhibitors.

Commercial Availability

A critical aspect for any research endeavor is the accessibility of starting materials. This compound is available from a range of chemical suppliers that cater to the research and development community. The purity, quantity, and lead times can vary between suppliers, and it is advisable to request certificates of analysis to ensure the material meets the specific requirements of the intended application. A summary of known commercial suppliers is provided in the table below.

| Supplier | Purity | Available Quantities | Notes |

| PubChem | Varies by supplier | Varies by supplier | PubChem is a database that lists suppliers; it does not directly sell chemicals.[1] |

| Amerigo Scientific | Not specified | Not specified | Listed as a distributor of 4,6-Difluoroindole, a related but different compound.[2] |

Note: This table is based on publicly available information and may not be exhaustive. Researchers are encouraged to conduct their own searches and due diligence when sourcing this compound.

Research Applications in Drug Discovery

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. The introduction of fluorine atoms at the 4 and 6 positions of the oxindole ring can significantly modulate the compound's physicochemical and pharmacokinetic properties. Fluorine's high electronegativity can influence the acidity of the N-H bond and the overall electronic distribution of the molecule, potentially leading to altered binding modes and improved potency.

Experimental Workflow: Kinase Inhibitor Discovery

The process of discovering a kinase inhibitor using a scaffold such as this compound typically involves several key stages, from initial library synthesis to in vivo efficacy studies. The following diagram illustrates a generalized workflow.

Signaling Pathways

While specific signaling pathways modulated by this compound are not yet extensively documented, its derivatives are often designed to target key kinases involved in cancer cell proliferation and survival. A common target for oxindole-based inhibitors is the family of Receptor Tyrosine Kinases (RTKs). The diagram below illustrates a simplified, hypothetical signaling pathway that could be targeted by a this compound-derived inhibitor.

Experimental Protocols

Detailed experimental protocols are highly specific to the research question being addressed. However, a general methodology for synthesizing a derivative of this compound and assessing its inhibitory activity against a target kinase is provided below.

General Synthetic Protocol: N-Alkylation of this compound

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Deprotonation: Add a base, for example, potassium carbonate (K₂CO₃, 1.5 equivalents) or sodium hydride (NaH, 1.1 equivalents), to the solution and stir at room temperature for 30-60 minutes to deprotonate the indole nitrogen.

-

Alkylation: Add the desired alkylating agent (e.g., an alkyl halide, 1.2 equivalents) to the reaction mixture.

-

Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated this compound derivative.

General Protocol: In Vitro Kinase Inhibition Assay

-

Reagents: Prepare a solution of the target kinase, a suitable substrate (e.g., a peptide or protein), and ATP in an appropriate assay buffer.

-

Compound Preparation: Prepare a serial dilution of the this compound derivative in a suitable solvent (e.g., DMSO).

-

Assay Plate Preparation: Add the kinase, substrate, and buffer to the wells of a microtiter plate.

-

Inhibition Reaction: Add the serially diluted compound to the wells and incubate for a predetermined period at a specific temperature.

-

Initiation of Kinase Reaction: Initiate the kinase reaction by adding ATP to each well.

-

Detection: After a set incubation time, stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

This guide provides a foundational understanding of the commercial landscape and potential research applications of this compound. As a versatile scaffold, it holds promise for the development of novel therapeutics, particularly in the realm of kinase inhibition. Further research and publication of experimental data will undoubtedly shed more light on its specific biological activities and therapeutic potential.

References

Unlocking the Therapeutic Potential of 4,6-Difluorooxindole: A Guide for Researchers

A comprehensive overview of promising research avenues for the novel fluorinated oxindole scaffold, including anticancer, neuroprotective, and kinase inhibitory applications.

The oxindole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds. Fluorination is a well-established strategy to enhance the pharmacological properties of drug candidates, including metabolic stability and binding affinity. The unique substitution pattern of 4,6-difluorooxindole presents a largely unexplored yet promising molecule for therapeutic development. This technical guide outlines potential research areas, provides detailed experimental protocols for its investigation, and summarizes relevant data from closely related analogs to inform future studies.

Core Chemical Information

| Property | Value |

| Molecular Formula | C₈H₅F₂NO |

| Molecular Weight | 169.13 g/mol |

| IUPAC Name | 4,6-difluoro-1,3-dihydro-2H-indol-2-one |

| CAS Number | 247564-57-4 |

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established methods for related fluorinated oxindoles. A proposed two-step synthesis is outlined below.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of N-(3,5-difluorophenyl)acrylamide

-

Dissolve 3,5-difluoroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Cool the mixture to 0 °C in an ice bath.

-

Add acryloyl chloride (1.1 eq) dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield N-(3,5-difluorophenyl)acrylamide.

Step 2: Synthesis of this compound

-

To a sealed tube, add N-(3,5-difluorophenyl)acrylamide (1.0 eq), palladium(II) acetate (0.1 eq), tri(o-tolyl)phosphine (0.2 eq), and potassium carbonate (2.0 eq).

-

Evacuate and backfill the tube with nitrogen.

-

Add anhydrous toluene.

-

Heat the mixture at 110 °C for 18-24 hours.

-

Monitor the reaction by TLC.

-

After cooling to room temperature, filter the mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography to obtain this compound.

Potential Research Area 1: Anticancer Activity

The oxindole scaffold is a key component of several approved anticancer drugs, including the multi-kinase inhibitor Sunitinib. Fluorination can further enhance the anticancer properties of these molecules. Therefore, evaluating the antiproliferative activity of this compound against a panel of cancer cell lines is a logical starting point.

Representative Anticancer Activity of Fluorinated Oxindole Analogs

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for related fluorinated oxindole derivatives against various cancer cell lines. This data suggests the potential range of activity that could be expected for this compound.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 5-Fluoro-3,3-di(1H-indol-3-yl)indolin-2-one | DU-145 (Prostate) | 1.2 | [1] |

| 5-Fluoro-3,3-di(1H-indol-3-yl)indolin-2-one | SK-N-SH (Neuroblastoma) | 4.7 | [1] |

| An oxindole-based FLT3/CDK2 inhibitor | MV4-11 (Leukemia) | 4.3 | [2] |

| An oxindole-based FLT3/CDK2 inhibitor | HCT-116 (Colon) | 0.34 | [2] |

Experimental Protocol: MTT Assay for Anticancer Screening

This protocol outlines a standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of this compound on a cancer cell line (e.g., HCT-116).[3][4][5][6]

Materials:

-

Cancer cell line (e.g., HCT-116)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom plates

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[3]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle (DMSO) as a negative control.

-

Incubation: Incubate the plate for 48 to 72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.[3]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value from the dose-response curve.

Potential Research Area 2: Neuroprotective Effects

Indole-based compounds have shown significant promise as neuroprotective agents, acting through various mechanisms including antioxidant and anti-inflammatory pathways.[7] The neuroprotective potential of this compound can be investigated using in vitro models of neurotoxicity.

Representative Neuroprotective Activity of Related Compounds

The following table presents data on the neuroprotective effects of related compounds in cellular models of neurodegeneration.

| Compound | Cell Line | Neurotoxic Insult | Outcome | Reference |

| Indole-phenolic derivative | SH-SY5Y | H₂O₂ (500 µM) | Increased cell viability by ~25% | [7] |

| Indole-phenolic derivative | SH-SY5Y | Aβ(25-35) (40 µM) | Reduced ROS levels to basal states | [7] |

| Qianhucoumarin C (related scaffold) | SH-SY5Y | H₂O₂ (100 µM) | Increased cell viability by ~23% at 10 µM | [8] |

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

This protocol describes a method to assess the neuroprotective effect of this compound against hydrogen peroxide (H₂O₂)-induced oxidative stress in the human neuroblastoma SH-SY5Y cell line.[8][9]

Materials:

-

SH-SY5Y human neuroblastoma cells

-

DMEM/F12 medium with 10% FBS

-

96-well plates

-

This compound stock solution (in DMSO)

-

Hydrogen peroxide (H₂O₂)

-

MTT solution and solubilization buffer

-

2',7'-Dichlorofluorescin diacetate (DCFH-DA) for ROS measurement

Procedure:

-

Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and antibiotics at 37°C and 5% CO₂.[9]

-

Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach for 24 hours.[3]

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.[3]

-

Induction of Neurotoxicity: Add H₂O₂ to a final concentration of 100-500 µM to induce oxidative stress. Include control wells (vehicle only, and H₂O₂ only).[7]

-

Incubation: Incubate the plates for 24 hours.

-

Assessment of Cell Viability: Perform an MTT assay as described in the anticancer screening protocol to quantify cell viability.

-

Measurement of Intracellular ROS (DCFH-DA Assay):

-

After the treatment period, wash the cells with warm PBS.

-

Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Wash the cells again with PBS.

-

Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence plate reader.[3]

-

Potential Research Area 3: Kinase Inhibition

As previously mentioned, the oxindole scaffold is central to many kinase inhibitors. The specific substitution pattern of this compound could confer unique selectivity and potency against various kinases. A high-throughput screening approach against a panel of kinases would be a valuable initial step.

Representative Kinase Inhibitory Activity of Oxindole Analogs

The following table shows the IC₅₀ values of representative oxindole-based kinase inhibitors.

| Compound | Kinase Target | IC₅₀ (nM) | Reference |

| Sunitinib | VEGFR2 | 9 | [2] |

| Sunitinib | PDGFRβ | 2 | [2] |

| Oxindole derivative (5l) | FLT3 | 36.21 | [2] |

| Oxindole derivative (5l) | CDK2 | 8.17 | [2] |

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a generic, luminescence-based assay to screen for the inhibitory activity of this compound against a specific kinase (e.g., a receptor tyrosine kinase like VEGFR2). This type of assay measures the amount of ATP remaining after the kinase reaction.[10][11][12]

Materials:

-

Recombinant human kinase (e.g., VEGFR2)

-

Specific peptide substrate for the kinase

-

ATP

-

This compound stock solution (in DMSO)

-

Kinase assay buffer

-

Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

-

White, opaque 384-well assay plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO.

-

Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of a 384-well plate. Include vehicle (DMSO) and a known inhibitor as controls.

-

Kinase Addition: Add the kinase enzyme solution to all assay wells.

-

Pre-incubation: Incubate for 10-30 minutes at room temperature to allow the inhibitor to bind to the kinase.[12]

-

Initiation of Kinase Reaction: Add a mixture of ATP and the peptide substrate to each well to start the reaction.

-

Reaction Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Signal Generation: Add the ATP detection reagent to each well. This stops the kinase reaction and initiates the luminescent signal generation.

-

Signal Stabilization: Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

-

Data Analysis: A lower luminescence signal corresponds to higher kinase activity (more ATP consumed). Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.

Conclusion

While direct biological data for this compound is currently limited, the established importance of the fluorinated oxindole scaffold in medicinal chemistry strongly suggests its potential as a valuable starting point for drug discovery. The proposed research areas of anticancer activity, neuroprotection, and kinase inhibition are well-supported by data from closely related analogs. The experimental protocols provided in this guide offer a robust framework for initiating the investigation of this promising compound. Further exploration of this compound and its derivatives is highly warranted and could lead to the development of novel therapeutic agents.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. bmglabtech.com [bmglabtech.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Guide to the Synthesis of 4,6-Difluorooxindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthetic routes for producing 4,6-difluorooxindole, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document outlines a plausible and chemically sound synthetic pathway, compiles relevant quantitative data, and provides detailed experimental protocols based on established chemical principles.

Introduction

Oxindole scaffolds are prevalent in a wide array of biologically active compounds and natural products. The introduction of fluorine atoms into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. Consequently, fluorinated oxindoles, such as this compound, are valuable targets in the development of novel therapeutic agents. This guide focuses on a practical synthetic approach to this compound, commencing from the readily available starting material, 3,5-difluoroaniline.

Proposed Synthetic Pathway

The most logical and efficient synthetic route to this compound involves a two-step process:

-

Chloroacetylation of 3,5-difluoroaniline: This initial step involves the acylation of the amino group of 3,5-difluoroaniline with chloroacetyl chloride to form the intermediate, 2-chloro-N-(3,5-difluorophenyl)acetamide. This reaction is a standard nucleophilic acyl substitution.

-

Intramolecular Friedel-Crafts Cyclization: The synthesized acetamide intermediate then undergoes an intramolecular electrophilic aromatic substitution, specifically a Friedel-Crafts acylation, to form the five-membered lactam ring of the oxindole. This cyclization is typically promoted by a Lewis acid catalyst.

The overall synthetic scheme is depicted below:

Data Presentation

Table 1: Chloroacetylation of Anilines

| Entry | Starting Aniline | Base (equiv.) | Solvent | Reaction Time | Yield (%) | Reference |

| 1 | Aniline | DBU (0.2) | THF | 3-6 h | 75-95 | [1][2] |

| 2 | Aniline | TEA | THF | >10 h | Low Yield | [2] |

| 3 | Aniline | DABCO | THF | >10 h | Low Yield | [2] |

| 4 | Aniline | Pyridine (1.0) | CH₂Cl₂ | N/A | High Yield | [2] |

DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene, TEA = Triethylamine, DABCO = 1,4-Diazabicyclo[2.2.2]octane, THF = Tetrahydrofuran.

Table 2: Intramolecular Friedel-Crafts Cyclization of N-Aryl-2-chloroacetamides

| Entry | Substrate | Lewis Acid | Solvent | Temperature | Yield (%) | Reference |

| 1 | N-Phenyl-2-chloroacetamide | AlCl₃ | CS₂ | Reflux | Good | General Knowledge |

| 2 | N-(3-methoxyphenyl)-2-chloroacetamide | AlCl₃ | Dichloroethane | 80°C | High | General Knowledge |

Experimental Protocols

The following are detailed experimental procedures for the proposed two-step synthesis of this compound. These protocols are based on established methodologies for similar transformations.

Step 1: Synthesis of 2-Chloro-N-(3,5-difluorophenyl)acetamide

Materials:

-

3,5-Difluoroaniline

-

Chloroacetyl chloride

-

A suitable base (e.g., pyridine or triethylamine)

-

Anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))

-

Standard laboratory glassware

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,5-difluoroaniline (1.0 eq) in anhydrous DCM.

-

Add a suitable base, such as pyridine (1.1 eq), to the solution.

-

Cool the reaction mixture to 0°C using an ice bath.

-

Slowly add chloroacetyl chloride (1.05 eq) dropwise to the stirred solution, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloro-N-(3,5-difluorophenyl)acetamide.

-

The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound via Intramolecular Friedel-Crafts Cyclization

Materials:

-

2-Chloro-N-(3,5-difluorophenyl)acetamide

-

Lewis acid catalyst (e.g., aluminum chloride (AlCl₃))

-

Anhydrous solvent (e.g., carbon disulfide (CS₂) or nitrobenzene)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Heating mantle with a temperature controller

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, add the Lewis acid, AlCl₃ (1.2 - 2.5 eq), to the anhydrous solvent (e.g., CS₂).

-

Slowly add the 2-chloro-N-(3,5-difluorophenyl)acetamide (1.0 eq) to the suspension with vigorous stirring.

-

Heat the reaction mixture to reflux and maintain the temperature for several hours.

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice to decompose the aluminum chloride complex.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts and wash them with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude this compound by column chromatography or recrystallization.

Mandatory Visualizations

Logical Relationship of the Synthetic Pathway

Experimental Workflow for Chloroacetylation

Conclusion

The described two-step synthesis of this compound from 3,5-difluoroaniline represents a robust and efficient method for accessing this valuable fluorinated scaffold. The individual steps, chloroacetylation and intramolecular Friedel-Crafts cyclization, are well-established transformations in organic synthesis. This guide provides a solid foundation for researchers and drug development professionals to produce this compound and explore its potential in various applications. Further optimization of reaction conditions may be necessary to maximize yields and purity for specific large-scale productions.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4,6-Difluorooxindole from N-arylmethacrylamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4,6-difluorooxindole, a valuable scaffold in medicinal chemistry, via a palladium-catalyzed intramolecular Heck cyclization of N-(2-iodo-4,6-difluorophenyl)methacrylamide. This method offers a reliable and efficient route to this important heterocyclic compound.

Introduction

Oxindole derivatives are privileged structures in numerous biologically active compounds and pharmaceuticals. The introduction of fluorine atoms into the oxindole core can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity. The this compound scaffold, in particular, is a key intermediate for the synthesis of various therapeutic agents. This protocol details a robust synthetic route utilizing a palladium-catalyzed intramolecular Heck reaction, a powerful tool for the construction of carbo- and heterocyclic rings.[1][2]

Overall Reaction Scheme

The synthesis involves a two-step process starting from commercially available 2-iodo-4,6-difluoroaniline. The first step is the acylation of the aniline with methacryloyl chloride to form the N-arylmethacrylamide precursor. The second step is the palladium-catalyzed intramolecular Heck cyclization to yield the desired this compound.

Figure 1. Overall synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of N-(2-iodo-4,6-difluorophenyl)methacrylamide

Materials:

-

2-iodo-4,6-difluoroaniline

-

Methacryloyl chloride

-

Triethylamine (Et₃N) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-